

A Comparative Guide to the Structure-Activity Relationship of N-Substituted Cyanoacetamide Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-cyano-N-(3-ethoxypropyl)acetamide

Cat. No.: B081725

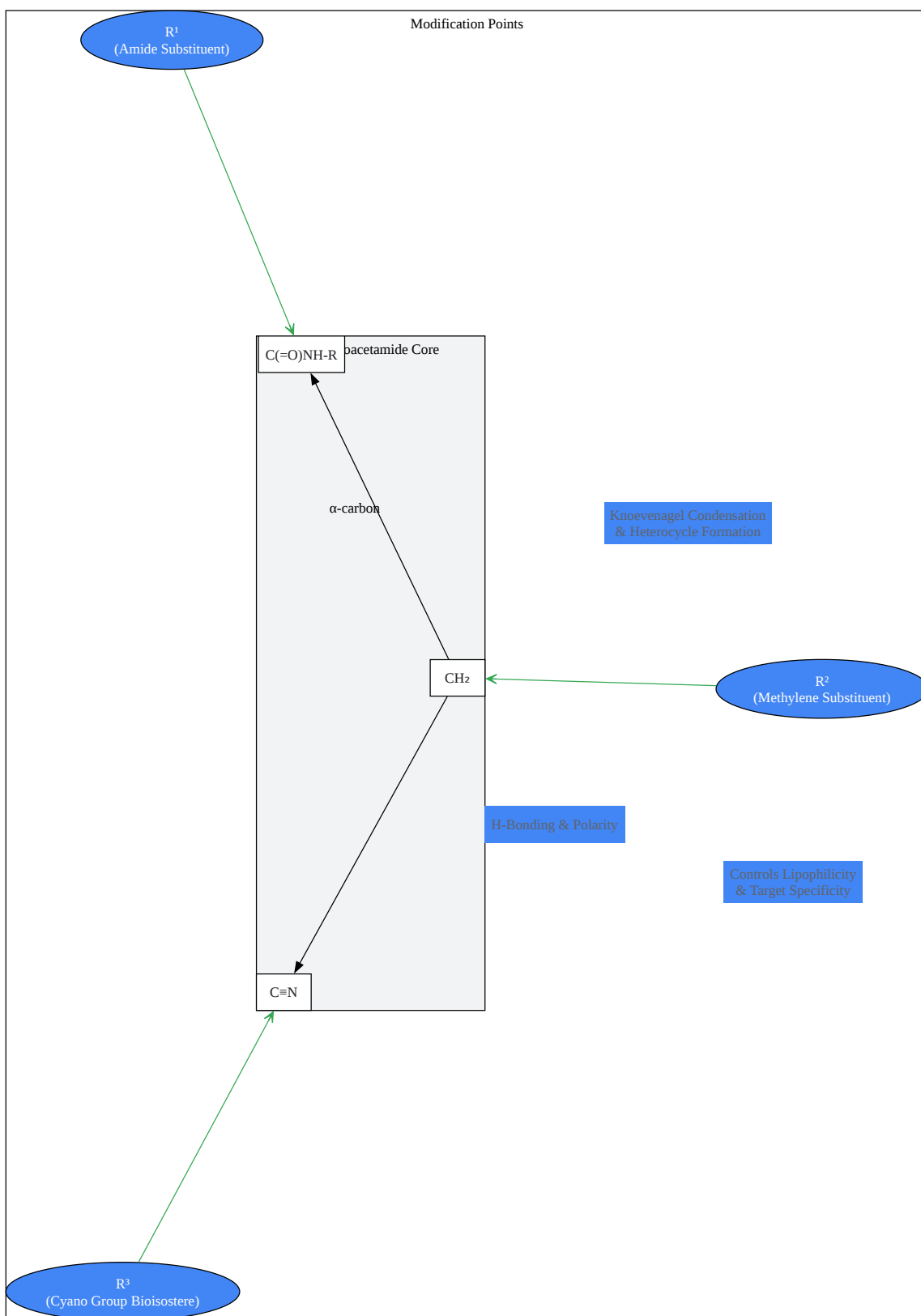
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This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-cyanoacetamide derivatives, with a specific focus on predicting the profile of analogs related to **2-cyano-N-(3-ethoxypropyl)acetamide**. While direct experimental data for this specific parent compound is limited in publicly accessible literature, a wealth of information exists for structurally related N-substituted cyanoacetamides. By examining data from various studies, we can extrapolate key SAR principles to guide the rational design of novel therapeutic and bioactive agents based on this versatile chemical scaffold.

I. The 2-Cyanoacetamide Scaffold: A Hub of Bioactivity

The 2-cyanoacetamide core is a privileged structure in medicinal chemistry and materials science.^{[1][2]} Its value stems from three key features: an activated methylene group, a versatile cyano moiety, and a modifiable amide substituent. These sites allow for extensive chemical derivatization, leading to a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.^{[3][4][5][6]}

The fundamental structure and its primary points for modification to explore SAR are illustrated below:





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- To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity Relationship of N-Substituted Cyanoacetamide Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081725#structure-activity-relationship-sar-of-2-cyano-n-3-ethoxypropyl-acetamide-derivatives>]

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